5-((2-(4-methoxyphenoxy)ethyl)thio)-4H-1,2,4-triazol-3-amine
Description
Properties
IUPAC Name |
3-[2-(4-methoxyphenoxy)ethylsulfanyl]-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-16-8-2-4-9(5-3-8)17-6-7-18-11-13-10(12)14-15-11/h2-5H,6-7H2,1H3,(H3,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWZFFCUAWGQAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCSC2=NNC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-(4-methoxyphenoxy)ethyl)thio)-4H-1,2,4-triazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable precursor such as an α-haloketone.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the triazole intermediate with 2-(4-methoxyphenoxy)ethyl thiol under appropriate conditions.
Final Assembly: The final compound is obtained by coupling the intermediate with an amine group, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-((2-(4-methoxyphenoxy)ethyl)thio)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or other functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified triazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-((2-(4-methoxyphenoxy)ethyl)thio)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell signaling.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of 1,2,4-triazole derivatives is highly dependent on substituents at positions 3 and 3. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole Derivatives
Key Observations
Enzyme Inhibition (MetAPs): The benzylthio analog (Ki = 0.5 nM for HsMetAP2) demonstrates that bulky aromatic thioethers enhance binding to MetAP2’s active site, which coordinates with metal ions (Co²⁺/Mn²⁺) . The target compound’s 4-methoxyphenoxyethylthio group may similarly engage in hydrophobic and π-stacking interactions, with the methoxy group improving solubility.
Antimicrobial Activity: Triazoles with alkylsulfanyl groups (e.g., -SCH₂CH₃) show moderate antimicrobial activity , while chlorobenzyl derivatives (e.g., 5-(4-chlorobenzyl)-substituted analogs) exhibit enhanced efficacy due to increased lipophilicity . The target compound’s 4-methoxyphenoxyethyl group, being less lipophilic than chlorobenzyl, may reduce membrane penetration but improve water solubility.
Conversely, the target compound’s 4-methoxy group is electron-donating, which may stabilize charge interactions in enzymatic pockets.
The target compound’s ethyleneoxy linker balances flexibility and hydrophilicity without introducing ionizable groups.
Biological Activity
The compound 5-((2-(4-methoxyphenoxy)ethyl)thio)-4H-1,2,4-triazol-3-amine is a member of the triazole family, which has gained interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C_{12}H_{15N_3O_2S. It features a triazole ring substituted with a thioether and a methoxyphenoxy group. The structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds with triazole structures often exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties. The specific biological activities of this compound are summarized below.
Antifungal Activity
Triazoles are well-known for their antifungal properties. Studies have shown that similar compounds can inhibit the growth of various fungal strains by targeting ergosterol biosynthesis. While specific data on this compound is limited, its structural analogs have demonstrated significant antifungal efficacy against pathogens such as Candida albicans and Aspergillus fumigatus .
Anticancer Properties
Recent investigations into triazole derivatives have revealed promising anticancer activity. For instance, derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving the inhibition of COX-2 and modulation of signaling pathways related to cell survival . The specific compound's ability to inhibit cancer cell proliferation remains an area for further research.
The mechanism by which this compound exerts its biological effects may involve the following pathways:
- Inhibition of Enzymatic Activity : Triazoles often act as enzyme inhibitors in various biochemical pathways.
- Modulation of Gene Expression : The compound may influence gene expression related to inflammatory responses or cell cycle regulation.
- Induction of Apoptosis : Similar compounds have shown the ability to trigger programmed cell death in malignant cells.
Study 1: Antifungal Activity Assessment
A comparative study on triazole derivatives indicated that compounds with similar substituents demonstrated effective antifungal activity at concentrations ranging from 10 to 100 µg/mL against Candida species . This suggests that this compound may possess comparable antifungal properties.
Study 2: Anticancer Efficacy
In vitro studies on triazole-based compounds showed that they could significantly inhibit the growth of various cancer cell lines (e.g., MCF-7 breast cancer cells). The most effective derivatives exhibited IC50 values in the low micromolar range . This highlights the potential for this compound in cancer therapeutics.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-((2-(4-methoxyphenoxy)ethyl)thio)-4H-1,2,4-triazol-3-amine, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves sequential heterocyclization and substitution reactions. Starting materials like thiosemicarbazide react with carbon disulfide in dimethylformamide (DMF) to form thione intermediates. Subsequent alkylation or nucleophilic substitution with 2-(4-methoxyphenoxy)ethyl halides introduces the thioether moiety. Critical parameters include:
- Alkali conditions (equimolar NaOH/KOH) to deprotonate intermediates and drive substitution .
- Temperature control (60–80°C) to avoid side reactions during thioether formation .
- Chromatographic purification (HPLC or column chromatography) to isolate the product from byproducts like sulfoxides or disulfides .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- IR spectroscopy : Identifies key functional groups (e.g., triazole N-H stretching at 3200–3400 cm⁻¹, C-S vibrations at 600–700 cm⁻¹) .
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxyphenoxy protons at δ 3.7–3.9 ppm, triazole C-5 amine protons at δ 6.1–6.3 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Q. What preliminary biological screening approaches are recommended to assess its antimicrobial potential?
- Methodological Answer : Use standardized assays:
- Agar diffusion/Kirby-Bauer against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- MIC determination in broth microdilution assays (concentration range: 1–256 µg/mL) .
- Time-kill kinetics to evaluate bacteriostatic vs. bactericidal effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and metabolite formation (e.g., sulfoxide derivatives via LC-MS) to explain reduced efficacy in vivo .
- Tissue distribution studies : Use radiolabeled analogs to assess penetration into target tissues (e.g., liver, kidneys) .
- Comparative SAR analysis : Test analogs with modified thioether linkers to enhance metabolic stability .
Q. What computational strategies are employed to model the compound's interaction with microbial target proteins?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding to E. coli dihydrofolate reductase or C. albicans CYP51. Focus on triazole-thioether interactions with active-site residues .
- MD simulations : Simulate ligand-protein complexes (50–100 ns) to assess stability of hydrogen bonds with conserved amino acids (e.g., Asp94 in S. aureus GyrB) .
- Free-energy calculations (MM-PBSA) : Quantify binding affinities and compare with fluorinated analogs (e.g., 4-fluorobenzyl derivatives) .
Q. How do structural modifications at the 4-methoxyphenoxy moiety affect its pharmacokinetic profile?
- Methodological Answer :
- Lipophilicity optimization : Replace methoxy with trifluoromethoxy or ethoxy groups; measure logP values (shake-flask method) and correlate with Caco-2 permeability .
- Metabolic stability assays : Incubate derivatives with liver microsomes (human/rat) to identify susceptible sites (e.g., O-demethylation) .
- In vivo PK studies : Administer analogs (IV/PO) to evaluate AUC, Cmax, and clearance rates. Prioritize derivatives with >50% oral bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
